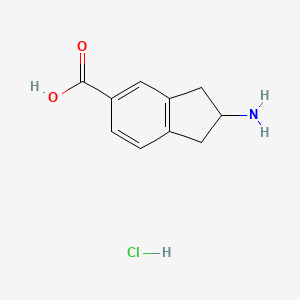
8-fluoroquinoline-5-carbaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
8-Fluoroquinoline-5-carbaldehyde (8-FQC) is an important organic chemical compound with a wide range of applications in scientific research. 8-FQC is a versatile compound that can be used in a variety of ways, including in synthesis reactions and as a biochemical and physiological agent. 8-FQC has been studied extensively and its versatility has made it a popular tool for scientists.
科学研究应用
8-fluoroquinoline-5-carbaldehyde has been used in various scientific research applications. It has been used as a reagent in the synthesis of other compounds, such as 2-fluoroquinoline-3-carboxylic acid. This compound has also been used as a biochemical and physiological agent, and has been studied for its potential to act as an inhibitor of various enzymes. This compound has been used in studies of the effects of oxidative stress and in studies of the effects of certain drugs on the body.
作用机制
The mechanism of action of 8-fluoroquinoline-5-carbaldehyde is not fully understood. However, it is believed that this compound works by inhibiting certain enzymes, such as cytochrome P450 enzymes. These enzymes are important for the metabolism of drugs and other compounds, and by inhibiting them, this compound can affect the metabolism of these compounds.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not fully understood. However, it has been studied for its potential to inhibit certain enzymes, such as cytochrome P450 enzymes. Inhibition of these enzymes can affect the metabolism of certain drugs and other compounds, and can have an effect on the body’s response to these compounds.
实验室实验的优点和局限性
The main advantage of 8-fluoroquinoline-5-carbaldehyde is its versatility. It can be used in a variety of ways, including in synthesis reactions and as a biochemical and physiological agent. This compound is also relatively easy to synthesize and is relatively inexpensive. However, there are some limitations to its use in lab experiments. For example, this compound is not very stable and can easily decompose, making it difficult to store for long periods of time. In addition, this compound can be toxic if not handled properly, and care must be taken to avoid inhalation or skin contact.
未来方向
There are a number of potential future directions for 8-fluoroquinoline-5-carbaldehyde research. One potential direction is to further study the biochemical and physiological effects of this compound. Another potential direction is to study the potential of this compound to act as an inhibitor of other enzymes, such as proteases. In addition, further studies could be done to determine the potential of this compound to act as a drug delivery agent. Finally, further research could be done to determine the potential of this compound to act as a therapeutic agent.
合成方法
8-fluoroquinoline-5-carbaldehyde can be synthesized in a variety of ways. One of the most commonly used methods is the oxidation of 5-fluoroquinoline with hydrogen peroxide in the presence of a hydrochloric acid catalyst. This reaction is typically performed at room temperature and can be completed in a few hours. Other methods of synthesis include the reaction of 5-fluoroquinoline with nitric acid and the reaction of 5-fluoroquinoline with a mixture of sulfuric and nitric acids.
属性
| { "Design of the Synthesis Pathway": "The synthesis pathway for 8-fluoroquinoline-5-carbaldehyde involves the conversion of a starting material into the desired product through a series of chemical reactions.", "Starting Materials": [ "2-chloro-5-fluorobenzaldehyde", "ethyl cyanoacetate", "sodium ethoxide", "acetic acid", "sulfuric acid", "sodium nitrite", "copper powder", "sodium hydroxide", "chloroform", "sodium bicarbonate", "water" ], "Reaction": [ "Step 1: Synthesis of 2-chloro-5-fluorobenzaldehyde by reacting 2-chloro-5-fluorobenzonitrile with sulfuric acid and water.", "Step 2: Synthesis of ethyl 2-chloro-5-fluorobenzylidene cyanoacetate by reacting 2-chloro-5-fluorobenzaldehyde with ethyl cyanoacetate and sodium ethoxide in acetic acid.", "Step 3: Synthesis of 8-fluoroquinoline-5-carbaldehyde by reacting ethyl 2-chloro-5-fluorobenzylidene cyanoacetate with sodium nitrite and copper powder in the presence of sodium hydroxide and chloroform, followed by treatment with sodium bicarbonate and water." ] } | |
CAS 编号 |
1936339-14-8 |
分子式 |
C10H6FNO |
分子量 |
175.2 |
纯度 |
95 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



